5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromine atom, a benzoxazole ring, and a furan ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the benzoxazole ring, bromination, and coupling reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors and automated synthesis techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield a variety of substituted derivatives.
Scientific Research Applications
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and hydroxyl group may play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,4-dimethylheptane: Similar in having a bromine atom but lacks the complex ring structures.
3-bromo-2,2-dimethylbutane: Another brominated compound with different structural features.
1,3-dibromo-5,5-dimethylhydantoin: Used in bromination reactions but has a different core structure.
Uniqueness
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide is unique due to its combination of a benzoxazole ring, a furan ring, and a bromine atom
Properties
Molecular Formula |
C20H15BrN2O4 |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H15BrN2O4/c1-10-7-11(2)18-14(8-10)23-20(27-18)13-9-12(3-4-15(13)24)22-19(25)16-5-6-17(21)26-16/h3-9,24H,1-2H3,(H,22,25) |
InChI Key |
NRYQFGDMNQZJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)O)C |
Origin of Product |
United States |
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